4-(Difluoromethyl)-5-fluoro-2-nitro-phenol
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Overview
Description
4-(Difluoromethyl)-5-fluoro-2-nitro-phenol is a chemical compound characterized by the presence of difluoromethyl, fluoro, and nitro functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol typically involves the introduction of difluoromethyl and nitro groups onto a phenol ring. One common method is the nitration of a difluoromethylated phenol derivative under controlled conditions. The reaction conditions often include the use of mixed acids (such as sulfuric and nitric acid) at low temperatures to ensure selective nitration .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, leading to better product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-(Difluoromethyl)-5-fluoro-2-nitro-phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The presence of the difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
4-(Difluoromethyl)-5-fluoro-2-nitro-phenol can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C7H4F3NO3 |
---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-fluoro-2-nitrophenol |
InChI |
InChI=1S/C7H4F3NO3/c8-4-2-6(12)5(11(13)14)1-3(4)7(9)10/h1-2,7,12H |
InChI Key |
YSWTUKKVCNOEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C(F)F |
Origin of Product |
United States |
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